Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, an iodomethyl group, and an oxa-azaspiro ring system. The molecular formula of this compound is C12H20INO3, and it has a molecular weight of approximately 353.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and iodinating agents like iodine or N-iodosuccinimide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification techniques, such as column chromatography, are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxylic acid group .
Scientific Research Applications
Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of spirocyclic drugs with unique pharmacological profiles.
Mechanism of Action
The mechanism of action of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate: Similar structure but with an additional oxo group, which may alter its reactivity and biological activity.
Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate: Lacks the azaspiro ring, which may affect its chemical properties and applications.
Uniqueness
Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to its spirocyclic structure and the presence of both an oxa and an aza group. This combination of features provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry .
Biological Activity
Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1909309-47-2) is a synthetic compound that belongs to the class of spirocyclic amines. This compound is notable for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on available research.
- Molecular Formula : C12H20INO3
- Molecular Weight : 353.2 g/mol
- Structure : The compound features a spirocyclic structure, which is significant in medicinal chemistry for its ability to interact with various biological targets.
Research into the biological activity of this compound suggests several potential mechanisms:
- Receptor Modulation : The compound has been studied for its interaction with muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive processes and could be targeted for treating neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : Preliminary studies indicate that compounds similar to tert-butyl derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cellular models.
- Neuroprotective Effects : There is emerging evidence that spirocyclic compounds can provide neuroprotection by modulating neurotransmitter systems and reducing inflammation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Cognitive Enhancement : A study evaluated the effects of this compound on cognitive performance in rodent models. Results indicated significant improvements in memory tasks, suggesting its potential as a cognitive enhancer.
- Oxidative Stress Mitigation : In a controlled experiment, this compound was administered to rats exposed to oxidative stress. The compound significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective role against oxidative damage.
Properties
IUPAC Name |
tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-6-12(7-14)4-9(5-13)16-8-12/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYHHOYSJDFRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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